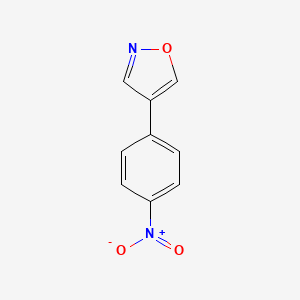

4-(4-Nitrophenyl)-1,2-oxazole

Description

BenchChem offers high-quality 4-(4-Nitrophenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17819-23-7 |

|---|---|

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)9-3-1-7(2-4-9)8-5-10-14-6-8/h1-6H |

InChI Key |

ONYOTHPCDKALQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CON=C2)[N+](=O)[O-] |

Origin of Product |

United States |

The Significance of Oxazole and Isoxazole Heterocycles in Chemical Sciences

Oxazole (B20620) and its isomer, isoxazole (B147169), are fundamental five-membered heterocyclic compounds that feature both nitrogen and oxygen atoms. This unique combination imparts a range of chemical properties that make them valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. ipindexing.com The presence of these heteroatoms allows for diverse non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, enabling them to bind effectively to biological targets like enzymes and receptors. nih.gov

The isoxazole ring, in particular, is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity. mdpi.com This has led to the incorporation of the isoxazole nucleus into a variety of commercially available drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic medication Leflunomide. mdpi.com The versatility of the oxazole and isoxazole frameworks allows for structural modifications that can fine-tune their biological effects, leading to the development of new therapeutic agents with enhanced potency and reduced toxicity. researchgate.net Beyond medicine, these heterocycles are utilized as fluorescent whitening agents, scintillating compounds, and precursors in various organic transformations. researchgate.net

The Research Context of Nitrophenyl Substituted Oxazoles and Isoxazoles

Direct Synthetic Routes

Direct synthetic routes to 4-(4-nitrophenyl)-1,2-oxazole involve the formation of the isoxazole ring in a single key step from acyclic precursors. These methods are often favored for their efficiency and atom economy.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For the preparation of 4-(4-nitrophenyl)-1,2-oxazole, a prominent method involves the reaction of a chalcone (B49325) precursor with hydroxylamine (B1172632). Specifically, 1,3-bis(4-nitrophenyl)prop-2-en-1-one can be cyclized using hydroxylamine hydrochloride in the presence of a base to yield 3,5-bis(4-nitrophenyl)-1,2-oxazole researchgate.net. While this example leads to a di-substituted product, the underlying principle of reacting a 1,3-dicarbonyl or an α,β-unsaturated ketone with hydroxylamine is a fundamental and widely applicable strategy for forming the isoxazole ring. nih.gov The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the starting material.

Another versatile cyclization approach is the 1,3-dipolar cycloaddition. This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile such as an alkyne or alkene. rsc.org For the synthesis of a 4-substituted isoxazole, an appropriately substituted alkyne would be required to react with 4-nitrobenzonitrile (B1214597) oxide. The nitrile oxide itself can be generated from 4-nitrobenzaldoxime (B72500) using various oxidizing agents. rsc.org

| Starting Materials | Reagents | Product | Yield | Reference |

| 1,3-bis(4-nitrophenyl)prop-2-en-1-one | Hydroxylamine hydrochloride, Sodium hydroxide | 3,5-bis(4-nitrophenyl)-1,2-oxazole | Not specified | researchgate.net |

| 4-Nitrobenzaldoxime, Alkyne | Oxidizing agent (e.g., NaOCl) | 3-(4-Nitrophenyl)-isoxazole derivative | Varies | rsc.org |

Condensation Approaches

Condensation reactions provide another direct pathway to the isoxazole core. The reaction of β-ketoesters with hydroxylamine is a classic method that can be adapted for the synthesis of 4-aryl-1,2-oxazoles. nih.gov For instance, the condensation of ethyl 2-(4-nitrophenyl)-3-oxobutanoate with hydroxylamine would be a plausible route to a derivative of 4-(4-nitrophenyl)-1,2-oxazole.

The Claisen-Schmidt condensation is instrumental in preparing the chalcone precursors necessary for some cyclization reactions. The reaction of 4-nitroacetophenone with an appropriate aldehyde can generate the α,β-unsaturated ketone system that is primed for cyclization with hydroxylamine. rdd.edu.iq Research has shown that chalcones derived from various aldehydes can be successfully converted to the corresponding isoxazole derivatives. rdd.edu.iquniba.it

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product | Reference |

| 4-Nitroacetophenone | Benzaldehyde | Base (e.g., NaOH) | 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone) | rdd.edu.iq |

| Chalcone | Hydroxylamine hydrochloride | Ethanol | Isoxazole derivative | rdd.edu.iquniba.it |

| β-Enamino ketoester | Hydroxylamine hydrochloride | - | Regioisomeric 1,2-oxazoles | nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a green and efficient alternative for constructing heterocyclic rings. The electrochemical synthesis of isoxazoles can be achieved through the anodic oxidation of aldoximes to generate nitrile oxide intermediates, which then undergo cycloaddition with a suitable dipolarophile. This method avoids the use of chemical oxidants, reducing waste and often proceeding under mild conditions. While a specific electrochemical synthesis of 4-(4-nitrophenyl)-1,2-oxazole has not been detailed, the general applicability of this method to aryl aldoximes suggests its potential for this target molecule. acs.org

Indirect Synthetic Pathways and Precursors

Indirect synthetic routes involve the modification of a pre-existing heterocyclic ring or the use of specific precursors that are transformed into the desired isoxazole structure.

Reactions Involving Oxazole (B20620) Ring Opening

The transformation of one heterocyclic system into another is a powerful strategy in organic synthesis. Oxazole rings can undergo ring-opening reactions under certain conditions. For example, reduction of oxazoles can lead to ring cleavage. semanticscholar.org Photolysis is another method that can induce transformations in the oxazole ring. tandfonline.com While the direct conversion of an oxazole to a 4-(4-nitrophenyl)-1,2-oxazole via ring opening and recyclization is not a commonly reported pathway, the reactivity of the oxazole ring suggests potential for such transformations. researchgate.net More commonly, oxazoles are used as precursors for other heterocycles like pyridines through Diels-Alder reactions. wikipedia.org

Strategies Utilizing Alpha-Diazo Carbonyl Compounds

Alpha-diazo carbonyl compounds are highly versatile precursors for the synthesis of various heterocycles, including oxazoles and isoxazoles. One strategy involves the copper-catalyzed reaction of a diazo compound with a nitrile. This [3+2] cycloaddition is an effective method for constructing the oxazole ring. researchgate.net

More relevant to isoxazole synthesis, a novel copper-catalyzed three-component reaction has been developed involving a diazo compound, tert-butyl nitrite (B80452), and an alkyne. acs.org In this cascade reaction, the diazo compound and tert-butyl nitrite generate a nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring in a highly regioselective manner. acs.org The use of an alkyne bearing a 4-nitrophenyl group would theoretically lead to the desired 4-(4-nitrophenyl)-1,2-oxazole derivative. The reaction tolerates a broad range of substrates and proceeds under mild conditions. mdpi.com

| Diazo Compound | Co-reactant(s) | Catalyst/Conditions | Product | Reference |

| Ethyl diazoacetate | 4-Nitrobenzonitrile | Cu(I) catalyst | Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate | researchgate.net |

| Diazo compound | tert-Butyl nitrite, Alkyne | Copper catalyst | Isoxazole derivative | acs.org |

| α-Diazo oxime ethers | Nitriles | Gold catalyst | Substituted oxazoles | mdpi.com |

Approaches from Nitrobenzoic Acid Derivatives

The synthesis of the oxazole ring can be strategically approached using substituted benzoic acids as starting materials. A notable pathway involves the initial conversion of a nitrobenzoic acid derivative to an intermediate that can then be cyclized to form the desired oxazole structure.

One patented method describes the synthesis of 5-(2-substituted-4-nitrophenyl)-4-oxazolecarboxylic acid derivatives. This process involves the condensation of a 2-substituted-4-nitrobenzoic acid derivative with an isocyanoacetic acid derivative. The reaction is typically carried out in an organic solvent using a base, such as triethylamine. Following the formation of the oxazolecarboxylic acid, a subsequent decarboxylation step is performed in an aprotic amide solvent, for instance, N,N-dimethylformamide (DMF), to yield the 5-(2-substituted-4-nitrophenyl)-oxazole. While this method produces a 5-aryl oxazole, it highlights a viable route starting from a nitrobenzoic acid core to construct the heterocyclic ring.

Another general, high-yield method for creating oxazole derivatives begins with the conversion of a suitable benzoic acid into its corresponding benzoyl chloride. japtronline.com This activated intermediate is then reacted with other reagents to build the oxazole ring. For example, a multi-step synthesis for 1,3,4-oxadiazole (B1194373) derivatives starts with the esterification of 4-nitrobenzoic acid to methyl 4-nitrobenzoate, which then undergoes further transformations. japtronline.com Although this leads to a different oxadiazole isomer, the initial activation of the carboxylic acid is a common and crucial step that could be adapted for 1,2-oxazole synthesis.

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become a critical consideration in the synthesis of heterocyclic compounds to mitigate the environmental impact of chemical production. isfcppharmaspire.com This approach emphasizes the use of less hazardous solvents, reduction of energy consumption, and the development of recyclable catalytic systems. isfcppharmaspire.combenthamdirect.com For oxazole synthesis, this has led to the exploration of novel enabling technologies like ultrasound and alternative solvent systems such as deep eutectic solvents, which offer significant advantages over traditional methods. isfcppharmaspire.comnih.gov

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation as a non-conventional energy source has proven to be a highly effective green technique for accelerating organic reactions. chesci.com In the synthesis of oxazole derivatives, sonochemistry can dramatically reduce reaction times, increase product yields, and lead to cleaner reaction profiles compared to conventional heating. researchgate.netacs.org The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized hot spots with extremely high temperatures and pressures. chesci.com

A comparative study on the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, a derivative structurally related to the target compound, provides a clear illustration of these benefits. When the reaction was conducted using conventional thermal methods (65°C), it required 3.5 hours to achieve a 69% yield. In stark contrast, the ultrasound-assisted method at room temperature (35°C) furnished a 90% yield in just 8 minutes. nih.govresearchgate.net This represents not only a significant improvement in efficiency and yield but also a substantial energy saving of over 70%. nih.govresearchgate.net Furthermore, the product obtained via the sonochemical route exhibited higher crystallinity (21.12%) compared to the product from the thermal method (8.33%). nih.govresearchgate.net

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Thermal (Conventional) | 65 | 3.5 hours | 69 | nih.govresearchgate.net |

| Ultrasound-Assisted | 35 | 8 minutes | 90 | nih.govresearchgate.net |

Table 1. Comparison of Thermal vs. Ultrasound-Assisted Synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

This acceleration and improvement in yield under ultrasonic conditions are not isolated. Other studies on the synthesis of various oxazole and isoxazole derivatives consistently report higher yields (e.g., 84-96%) and significantly shorter reaction times (e.g., 30-45 minutes) compared to traditional stirring or heating methods. acs.orgrsc.org

Deep Eutectic Solvents in Oxazole Synthesis

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a sustainable alternative to volatile organic compounds (VOCs). benthamdirect.com DESs are mixtures of a hydrogen bond acceptor (HBA), typically choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. benthamdirect.comsphinxsai.com These components are solid at room temperature but form a liquid at a specific molar ratio with a melting point significantly lower than the individual components. benthamdirect.com Their advantages include low cost, low toxicity, biodegradability, non-flammability, and ease of preparation and recycling. isfcppharmaspire.comsphinxsai.comresearchgate.net

In the synthesis of oxazoles, DESs can function as both the reaction medium and a catalyst. The synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine was successfully performed in a DES composed of choline chloride and urea. nih.govresearchgate.net The use of a DES is often crucial for the reaction to proceed efficiently. core.ac.uk

The combination of ultrasound irradiation and deep eutectic solvents represents a powerful synergy in green synthesis. nih.gov Research on the synthesis of oxazoles from phenacyl bromides and amides demonstrated that this combined approach led to excellent yields in very short reaction times. nih.govcore.ac.uk A key advantage is the stability and reusability of the DES; studies have shown that the DES can be recovered and reused for multiple reaction cycles (up to four or five times) without a significant drop in product yield, even after being subjected to ultrasonic irradiation. nih.govcore.ac.ukmdpi.comua.es For example, in the synthesis of arylmethylidene-isoxazol-5(4H)-ones, the choline chloride/urea DES was recovered by simple water extraction of the product and evaporation, and was reused with consistent performance. sphinxsai.com

| Deep Eutectic Solvent (HBA:HBD) | Reactants | Conditions | Yield (%) | Recyclability | Reference |

| Choline chloride:Urea | Phenacyl bromide derivatives, Urea | Ultrasound, 35°C | 90-95 | Up to 4 cycles | nih.govnih.gov |

| Choline chloride:Urea | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | 80°C | 90-93 | Yes | sphinxsai.com |

| Choline chloride:ZnCl₂ | Organic nitriles, Sodium azide (B81097) | 140°C | 76-94 | Up to 4 cycles | mdpi.com |

Table 2. Examples of Oxazole/Isoxazole Synthesis in Deep Eutectic Solvents.

The adoption of these green methodologies—ultrasound irradiation and deep eutectic solvents—offers efficient, environmentally benign, and economically viable routes for the synthesis of 4-(4-Nitrophenyl)-1,2-oxazole and its derivatives, aligning modern chemical manufacturing with the principles of sustainability.

Reaction Pathways and Mechanistic Investigations of 4 4 Nitrophenyl 1,2 Oxazole

Cycloaddition Reactions

The 1,2-oxazole ring in 4-(4-Nitrophenyl)-1,2-oxazole can participate in several types of cycloaddition reactions, where it can act as either a diene or a dipolarophile, or undergo unconventional cycloaddition pathways. The substitution pattern and the nature of the reacting partner are critical in determining the course of these reactions.

1,3-Dipolar Cycloadditions

The 1,2-oxazole ring system is not a classic 1,3-dipole. However, it can be synthesized through 1,3-dipolar cycloaddition reactions. For instance, the reaction of a nitrile oxide with an alkyne is a common method for forming the isoxazole (B147169) ring.

While the 1,2-oxazole ring itself does not typically act as a 1,3-dipole, its substituents can participate in such reactions. There is limited specific research on 4-(4-Nitrophenyl)-1,2-oxazole itself undergoing 1,3-dipolar cycloadditions where the ring system is the reacting partner. More commonly, the focus is on the synthesis of the ring via this pathway.

Diels-Alder Reactions and Analogs

Oxazoles can function as dienes in Diels-Alder reactions, typically with electron-deficient dienophiles. This reactivity leads to the formation of a bicyclic intermediate which can then undergo further transformations, often resulting in the formation of pyridine derivatives. The presence of the electron-withdrawing 4-nitrophenyl group at the C4 position of the oxazole (B20620) ring is expected to influence its reactivity in such cycloadditions. Generally, electron-withdrawing groups on the oxazole ring can decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions.

Conversely, in inverse-electron-demand Diels-Alder reactions, where the oxazole would act as the electron-poor component, the 4-nitrophenyl substituent would enhance its reactivity towards electron-rich dienophiles. Activation of the oxazole nitrogen with a Lewis acid or through N-alkylation can also facilitate its participation in Diels-Alder reactions by lowering the energy of the LUMO of the diene system.

Detailed experimental data on the Diels-Alder reactions of 4-(4-Nitrophenyl)-1,2-oxazole is not extensively documented in publicly available literature, but the general principles of oxazole reactivity provide a framework for predicting its behavior.

Nucleophilic and Electrophilic Transformations

The presence of two distinct structural units, the 1,2-oxazole ring and the 4-nitrophenyl moiety, allows for a range of nucleophilic and electrophilic reactions. The reactivity of each part is significantly influenced by the other.

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution on an unsubstituted 1,2-oxazole ring is generally difficult due to the electron-rich nature of the aromatic heterocycle. Such reactions are rare and typically require the presence of a good leaving group, such as a halogen, at an activated position. The most electron-deficient carbon atom in the 1,2-oxazole ring is C5, followed by C3.

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The nitrophenyl group of 4-(4-Nitrophenyl)-1,2-oxazole is subject to electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director. Therefore, any further electrophilic substitution on the phenyl ring will be significantly slower than on benzene and will primarily occur at the positions meta to the nitro group (i.e., the 3' and 5' positions).

The directing effect of the 1,2-oxazol-4-yl substituent must also be considered. Heterocyclic rings can have complex directing effects. As a heterocyclic substituent, the 1,2-oxazol-4-yl group is generally considered to be electron-withdrawing, which would further deactivate the phenyl ring towards electrophilic attack. The combined deactivating effect of both the nitro group and the oxazolyl group makes further electrophilic substitution on the nitrophenyl moiety of 4-(4-Nitrophenyl)-1,2-oxazole a challenging transformation, requiring forcing reaction conditions. The substitution, if it occurs, would be directed to the positions meta to the nitro group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(4-Nitrophenyl)-1,2-oxazole

| Electrophile (E+) | Major Product |

| Br+ | 4-(2-Bromo-4-nitrophenyl)-1,2-oxazole |

| NO2+ | 4-(2,4-Dinitrophenyl)-1,2-oxazole |

| SO3 | 2-(4-(1,2-Oxazol-4-yl)-3-nitrophenyl)sulfonic acid |

This table is predictive, based on the established directing effects of the nitro group.

Redox Chemistry

The redox chemistry of 4-(4-nitrophenyl)-1,2-oxazole is characterized by two main features: the reduction of the peripheral nitro group and the oxidative processes involving the core oxazole heterocycle.

The nitro group of 4-(4-nitrophenyl)-1,2-oxazole is susceptible to a variety of reduction methods, a common characteristic of aromatic nitro compounds. The specific product obtained depends heavily on the reagents and reaction conditions employed. The complete reduction of the nitro group to an amine is a frequently performed transformation in organic synthesis. For related compounds like 4-(4-nitrophenyl)-1H-1,2,3-triazole, the reduction of the nitro group has been shown to significantly decrease or eliminate certain biological activities, indicating the electronic importance of this functional group nih.gov.

Commonly used methods for the reduction of aromatic nitro groups, which are applicable to 4-(4-nitrophenyl)-1,2-oxazole, include catalytic hydrogenation and chemical reduction using metals in acidic media. The transformation typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield the corresponding aniline (B41778) derivative, 4-(1,2-oxazol-4-yl)aniline.

| Reagent/Catalyst | Conditions | Major Product |

|---|---|---|

| H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent | 4-(1,2-Oxazol-4-yl)aniline |

| SnCl₂·2H₂O | Ethanol, reflux | 4-(1,2-Oxazol-4-yl)aniline |

| Fe, HCl or CH₃COOH | Aqueous/alcoholic solvent, heat | 4-(1,2-Oxazol-4-yl)aniline |

| Zn, NH₄Cl | Aqueous solution | N-(4-(1,2-Oxazol-4-yl)phenyl)hydroxylamine |

| Na₂S or NaHS | Aqueous/alcoholic solution | 4-(1,2-Oxazol-4-yl)aniline |

The 1,2-oxazole ring, while aromatic, is susceptible to oxidative cleavage under certain conditions. Oxidizing agents like potassium permanganate and ozone can lead to the opening of the heterocyclic ring pharmaguideline.com. The oxidation of oxazoles is generally facile and can occur at the C-4 position, resulting in the cleavage of the C-C bond tandfonline.com.

A significant oxidative pathway for oxazoles involves photo-oxidation via a [4+2]-cycloaddition reaction with singlet oxygen. This process leads to the formation of an unstable bicyclic endoperoxide intermediate, which subsequently undergoes ring cleavage cdu.edu.au. For 4-(4-nitrophenyl)-1,2-oxazole, this would involve the addition of singlet oxygen across the C2 and C5 positions of the oxazole ring, followed by rearrangement or cleavage of the resulting endoperoxide. While specific studies on 4-(4-nitrophenyl)-1,2-oxazole are limited, these general principles of oxazole reactivity are expected to apply.

Investigated Reaction Mechanisms

The reaction mechanisms for transformations involving 4-(4-nitrophenyl)-1,2-oxazole are influenced by the electronic properties of both the nitrophenyl substituent and the oxazole ring. Research into related systems has provided insight into the potential for stepwise pathways and the involvement of charged intermediates.

There is strong evidence for the involvement of zwitterionic intermediates in reactions of nitrophenyl-substituted oxazoles. A key study on the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (TCNE), a strong electron acceptor, demonstrated a departure from the expected Diels-Alder cycloaddition rsc.orgrsc.org. Instead of a [4+2] adduct, the reaction yielded a dihydropyrrole derivative, which is a formal [3+2] cycloadduct rsc.org.

The mechanism proposed for this transformation involves an initial nucleophilic attack from the oxazole ring onto TCNE, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a ring-opening of the oxazole, followed by an intramolecular cyclization to form the final product rsc.org. The acceleration of this reaction in polar solvents further supports a mechanism involving charged, zwitterionic species rsc.org. The presence of the electron-withdrawing p-nitrophenyl group is crucial in facilitating this pathway. Generally, polar interactions between reactants and the presence of substituents that can stabilize ionic centers favor zwitterionic mechanisms over concerted ones in cycloaddition reactions nih.gov.

| Reactant | Conditions | Key Intermediate | Final Product Type | Supporting Evidence |

|---|---|---|---|---|

| 5-Methoxy-4-(p-nitrophenyl)oxazole + Tetracyanoethylene | Acetonitrile, reflux | Zwitterion (via oxazole ring-opening) | Dihydropyrrole derivative | Product structure, Solvent effects rsc.org |

The formation of a zwitterionic intermediate inherently implies a stepwise reaction mechanism, as opposed to a concerted process where bond breaking and bond formation occur simultaneously. The reaction of 4-(p-nitrophenyl)oxazole derivatives with TCNE serves as a clear example of a stepwise pathway in a heterocyclic transformation rsc.orgrsc.org. The reaction avoids the typical concerted [4+2] Diels-Alder pathway and instead proceeds through discrete steps of nucleophilic attack, intermediate formation, ring-opening, and recyclization rsc.org.

Further literature on oxazole chemistry suggests that reactions with certain heterodienophiles, such as N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), also proceed through the intermediacy of zwitterions, leading to triazoline products instead of Diels-Alder adducts clockss.org. These findings underscore that the electronic nature of both the oxazole and the reacting partner dictates whether the transformation follows a concerted or a stepwise route. Kinetic studies on analogous systems, such as the reactions of S-4-nitrophenyl thiobenzoates, have also provided evidence for stepwise mechanisms proceeding through zwitterionic tetrahedral intermediates, where a change in the rate-determining step can occur depending on the reaction conditions nih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Nitrophenyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, complemented by two-dimensional techniques, allows for the complete assignment of all atoms and their connectivity.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 4-(4-Nitrophenyl)-1,2-oxazole is expected to show distinct signals corresponding to the protons on the isoxazole (B147169) ring and the nitrophenyl substituent.

The 1,2-oxazole ring possesses two protons at positions 3 and 5. Due to the lack of adjacent protons, both H-3 and H-5 are expected to appear as sharp singlets. Based on data from analogous 3,5-disubstituted isoxazoles, the chemical shift for the H-5 proton typically appears further downfield than the H-3 proton, influenced by the adjacent oxygen atom. The H-3 proton signal is anticipated in the range of δ 8.5-8.7 ppm, while the H-5 proton is expected around δ 8.9-9.1 ppm.

The para-substituted nitrophenyl group constitutes an AA'BB' spin system, which typically presents as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the electron-withdrawing nitro group (H-3' and H-5') are deshielded and expected to resonate significantly downfield, likely in the range of δ 8.25-8.40 ppm. The protons ortho to the isoxazole ring (H-2' and H-6') are expected to appear slightly upfield, in the region of δ 7.90-8.05 ppm. Both doublets would exhibit a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Isoxazole) | 8.9-9.1 | s (singlet) | N/A |

| H-3 (Isoxazole) | 8.5-8.7 | s (singlet) | N/A |

| H-3', H-5' (Nitrophenyl) | 8.25-8.40 | d (doublet) | ~8-9 |

| H-2', H-6' (Nitrophenyl) | 7.90-8.05 | d (doublet) | ~8-9 |

Carbon-13 (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum of 4-(4-Nitrophenyl)-1,2-oxazole is predicted to display eight distinct signals, corresponding to the nine carbon atoms in the molecule (with the C-2'/C-6' and C-3'/C-5' pairs being chemically equivalent).

The carbons of the isoxazole ring are expected to resonate in characteristic regions. The C-3 and C-5 carbons, being adjacent to heteroatoms, will be the most downfield of the heterocyclic carbons. Based on data from compounds like 3-phenyl-5-(p-tolyl)isoxazole, the C-5 carbon is predicted around δ 170-172 ppm, and the C-3 carbon is expected near δ 150-152 ppm. The C-4 carbon, which is attached to the nitrophenyl ring, is anticipated to appear in the range of δ 110-112 ppm.

For the nitrophenyl ring, the carbon bearing the nitro group (C-4') is highly deshielded and is expected around δ 148-150 ppm. The carbon atom attached to the isoxazole ring (C-1') is predicted to be in the region of δ 134-136 ppm. The ortho-carbons (C-2' and C-6') and meta-carbons (C-3' and C-5') are expected at approximately δ 128-130 ppm and δ 124-126 ppm, respectively.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (Isoxazole) | 170-172 |

| C-3 (Isoxazole) | 150-152 |

| C-4' (Nitrophenyl) | 148-150 |

| C-1' (Nitrophenyl) | 134-136 |

| C-2', C-6' (Nitrophenyl) | 128-130 |

| C-3', C-5' (Nitrophenyl) | 124-126 |

| C-4 (Isoxazole) | 110-112 |

Two-Dimensional NMR Techniques

To confirm these assignments and establish the molecule's connectivity, several two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming the coupling relationships within the nitrophenyl ring. It would show a cross-peak between the doublets assigned to the H-2'/H-6' and H-3'/H-5' protons, verifying their ortho relationship. No correlations would be observed for the singlet signals of H-3 and H-5, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: H-3 to C-3, H-5 to C-5, H-2'/6' to C-2'/6', and H-3'/5' to C-3'/5'.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing the connection between the two ring systems. It reveals correlations between protons and carbons over two to three bonds. A key correlation would be expected from the protons on the phenyl ring (H-2' and H-6') to the C-4 of the isoxazole ring, providing unambiguous evidence for the 4-substituted pattern. Further correlations from H-3 to C-4 and C-5, and from H-5 to C-4 and C-3, would confirm the structure of the isoxazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments

The vibrational spectrum of 4-(4-Nitrophenyl)-1,2-oxazole will be dominated by contributions from the nitrophenyl group and the isoxazole heterocycle.

The most characteristic bands will arise from the nitro group. The asymmetric stretching vibration (νas(NO₂)) is expected to produce a strong band in the IR spectrum between 1515 and 1530 cm⁻¹. The symmetric stretching vibration (νs(NO₂)) typically appears as a strong band between 1330 and 1350 cm⁻¹ researchgate.netspectroscopyonline.com. This latter band is often particularly intense in the Raman spectrum.

The isoxazole ring gives rise to several characteristic vibrations. The C=N stretching vibration is expected in the 1580-1620 cm⁻¹ region. The ring N-O stretching vibration is typically observed between 1100 and 1200 cm⁻¹. Aromatic C-H stretching from both rings will be observed above 3000 cm⁻¹, while C=C ring stretching vibrations from both the phenyl and isoxazole rings will appear in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium / Strong |

| C=N Stretch (Isoxazole) | 1620-1580 | Medium / Medium |

| NO₂ Asymmetric Stretch | 1530-1515 | Strong / Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong / Strong |

| NO₂ Symmetric Stretch | 1350-1330 | Strong / Strong |

| N-O Stretch (Isoxazole) | 1200-1100 | Strong / Weak |

| C-N Stretch (Ar-NO₂) | 870-840 | Medium / Medium |

Structural Insights from Characteristic Bands

The presence of strong absorption bands in the IR spectrum around 1525 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitroaromatic functionality. The para-substitution pattern on the phenyl ring can be further supported by the presence of an out-of-plane C-H bending vibration typically found between 840-860 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. For 4-(4-nitrophenyl)-1,2-oxazole, various ionization methods can be employed to generate ions and study their fragmentation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M•+) and extensive fragmentation, which provides a characteristic "fingerprint" for the molecule.

For 4-(4-nitrophenyl)-1,2-oxazole, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The high energy of EI-MS induces predictable bond cleavages. The fragmentation of related oxazole (B20620) and nitroaromatic compounds suggests that the molecular ion of 4-(4-nitrophenyl)-1,2-oxazole would be relatively abundant. clockss.orgresearchgate.net Key fragmentation processes would involve the cleavage of the oxazole ring and reactions related to the nitro group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.netnih.gov

In the positive ion mode ESI-MS spectrum of 4-(4-nitrophenyl)-1,2-oxazole, the most prominent peak would correspond to the protonated molecule [M+H]⁺. In negative ion mode, the presence of the electronegative nitro group can stabilize a negative charge, potentially forming characteristic anions. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the precursor ion selected from the ESI source, providing more detailed structural information.

Fragmentation Pathway Analysis

The fragmentation of 4-(4-nitrophenyl)-1,2-oxazole is dictated by the structural features of both the nitrophenyl group and the 1,2-oxazole ring. Based on established fragmentation patterns for these moieties, a plausible pathway can be proposed. clockss.orgresearchgate.netresearchgate.netnih.gov

Common fragmentation reactions for nitroaromatic compounds include the loss of nitro (–NO₂) and nitroso (–NO) groups. researchgate.netnih.gov The oxazole ring is known to undergo characteristic cleavages, such as the loss of carbon monoxide (CO) and subsequent rearrangements. clockss.org

A probable fragmentation pathway for 4-(4-nitrophenyl)-1,2-oxazole would initiate with the molecular ion (M•+) formed under EI conditions. Key steps could include:

Loss of a nitro group (NO₂) to form a phenyl-oxazole cation.

Loss of a nitroso group (NO) followed by the loss of a carbonyl group (CO).

Cleavage of the N-O bond in the oxazole ring, followed by rearrangement and fragmentation.

Fission of the oxazole ring to produce smaller, stable fragments.

The following interactive table details the expected key fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Name | Proposed Structure | m/z (Nominal) |

| Molecular Ion | [C₉H₆N₂O₃]⁺ | 190 |

| [M - NO]⁺ | [C₉H₆NO₂]⁺ | 160 |

| [M - NO₂]⁺ | [C₉H₆NO]⁺ | 144 |

| [M - CO - NO]⁺ | [C₈H₆N]⁺ | 116 |

| Nitrophenyl Cation | [C₆H₄NO₂]⁺ | 122 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. mdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to build a three-dimensional model of the electron density of the molecule. For a chiral molecule, this technique can determine its absolute configuration. While 4-(4-nitrophenyl)-1,2-oxazole itself is achiral, SCXRD provides an unambiguous confirmation of its molecular structure.

Although a specific crystal structure for 4-(4-nitrophenyl)-1,2-oxazole is not publicly available, analysis of related compounds, such as N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine and other substituted oxazoles, provides insight into the expected structural parameters. researchgate.netnih.govnih.gov The analysis would reveal the planarity of the oxazole and phenyl rings and the dihedral angle between them.

Expected Crystallographic Data (Hypothetical)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-25 |

| α, γ (°) | 90 |

| β (°) | 90-110 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

In the solid state of 4-(4-nitrophenyl)-1,2-oxazole, several types of intermolecular interactions are anticipated based on the crystal structures of analogous compounds. nih.govnih.gov These include:

C–H···O and C–H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the phenyl and oxazole rings and the oxygen atoms of the nitro group or the nitrogen atom of the oxazole ring are likely to play a significant role in the crystal packing. researchgate.netnih.gov

π–π Stacking: The aromatic phenyl and oxazole rings can engage in π–π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are common in aromatic compounds and contribute significantly to the stability of the crystal structure. nih.gov

Nitro Group Interactions: The polar nitro group can participate in dipole-dipole interactions and may also form contacts with the π-system of adjacent aromatic rings. nih.gov

Theoretical and Computational Investigations on 4 4 Nitrophenyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations

Electronic Structure Elucidation

A comprehensive elucidation of the electronic structure of 4-(4-Nitrophenyl)-1,2-oxazole using DFT would involve the calculation of its molecular orbitals and the corresponding electron density distribution. This analysis would provide insights into the arrangement of electrons within the molecule, highlighting regions of high and low electron density. Such information is crucial for understanding the molecule's chemical behavior, including its reactivity and intermolecular interactions. While general principles of electronic structure can be inferred from the constituent functional groups (the 4-nitrophenyl group and the 1,2-oxazole ring), specific quantitative data from DFT calculations for this compound are not available in the public domain.

Geometry Optimization and Conformational Analysis

DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-(4-Nitrophenyl)-1,2-oxazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. A conformational analysis could also be performed to identify other stable conformers and the energy barriers between them. This information is fundamental for understanding the molecule's shape and how it might interact with other molecules. However, specific optimized geometrical parameters for 4-(4-Nitrophenyl)-1,2-oxazole derived from DFT calculations have not been reported in the searched literature.

Prediction of Spectroscopic Parameters

DFT methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 4-(4-Nitrophenyl)-1,2-oxazole, this would include the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies (IR Spectra): DFT calculations can determine the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. This would help in assigning the characteristic vibrations of the nitro group, the phenyl ring, and the oxazole (B20620) ring.

NMR Chemical Shifts: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the NMR spectra can also be calculated. These predictions are valuable for the structural elucidation of the molecule.

Despite the utility of these predictive methods, no published studies were found that report the calculated spectroscopic parameters for 4-(4-Nitrophenyl)-1,2-oxazole.

Reactivity Indices and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of DFT in understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energies of the HOMO and LUMO are important indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Reactivity Indices: From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

A visual representation of the HOMO and LUMO electron density distributions would reveal the most likely sites for electrophilic and nucleophilic attack. For 4-(4-Nitrophenyl)-1,2-oxazole, one would expect the electron-withdrawing nitro group to significantly influence the electronic properties. However, specific FMO diagrams and calculated reactivity indices for this compound are not available in the literature.

Transition State Characterization in Reaction Mechanisms

DFT is a valuable tool for studying the mechanisms of chemical reactions by locating and characterizing the transition state structures. This involves calculating the energy profile of a reaction pathway, which helps in understanding the kinetics and thermodynamics of the reaction. For reactions involving 4-(4-Nitrophenyl)-1,2-oxazole, DFT could be used to elucidate the mechanisms of its synthesis or its subsequent transformations. As with other computational aspects, no specific studies on the transition state characterization for reactions of this molecule were found.

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. These methods could be applied to 4-(4-Nitrophenyl)-1,2-oxazole to obtain very precise calculations of its electronic structure, geometry, and other properties, serving as a benchmark for DFT results. A search of the scientific literature did not yield any publications detailing the use of ab initio methods for the theoretical investigation of 4-(4-Nitrophenyl)-1,2-oxazole.

High-Level Computational Approaches for Electronic Structure

The electronic structure of 4-(4-nitrophenyl)-1,2-oxazole can be accurately described using a variety of high-level computational approaches. Density Functional Theory (DFT) is a widely used method for such investigations due to its favorable balance between computational cost and accuracy. nih.gov Functionals such as B3LYP and M06-2X are often employed for organic molecules containing nitro groups and heterocyclic rings. researchgate.net

For more precise calculations, especially for excited state properties and reaction mechanisms, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. stackexchange.com These methods, while computationally more demanding, provide a higher level of accuracy in describing electron correlation effects, which can be significant in molecules with conjugated systems and heteroatoms. Time-dependent DFT (TD-DFT) is a common approach for simulating UV-Vis spectra and understanding the electronic transitions within the molecule.

The choice of computational method is crucial and is often guided by the specific property of interest and the desired level of accuracy. For instance, while DFT is generally suitable for ground-state geometry optimization and electronic properties, more sophisticated methods may be necessary for a precise description of non-covalent interactions or excited states.

Basis Set Selection and Computational Efficiency

The selection of an appropriate basis set is a critical step in any quantum chemical calculation, as it directly impacts the accuracy and computational cost. umich.edu For a molecule like 4-(4-nitrophenyl)-1,2-oxazole, which contains second-row elements (C, N, O) and hydrogen, Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. researchgate.net

The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in cyclic structures and the polar nature of the nitro group. Diffuse functions (+) are important for describing the behavior of electrons far from the nucleus, which is relevant for anions, excited states, and intermolecular interactions.

A balance must be struck between the size of the basis set and computational efficiency. stackexchange.com Larger basis sets provide more accurate results but at a significantly higher computational cost. A common strategy is to perform initial geometry optimizations with a smaller basis set and then refine the calculations with a larger basis set for more accurate energy and property predictions. The table below illustrates a typical tiered approach to basis set selection for computational studies on a molecule of this nature.

| Computational Task | Recommended Basis Set | Rationale |

| Initial Geometry Optimization | 6-31G(d) | Good balance of accuracy and computational cost for initial structural determination. |

| Final Energy Calculations | 6-311+G(d,p) | Provides more accurate electronic energies and accounts for polarization and diffuse electron density. |

| Excited State Calculations | aug-cc-pVDZ | Includes diffuse functions, which are crucial for describing electronic excited states. |

| High-Accuracy Benchmarking | cc-pVTZ or aug-cc-pVTZ | Used for obtaining highly accurate results, often for comparison with experimental data or to validate lower-level methods. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of 4-(4-nitrophenyl)-1,2-oxazole in various environments.

Conformational Dynamics and Stability Studies

MD simulations can be employed to explore the conformational landscape of 4-(4-nitrophenyl)-1,2-oxazole. By simulating the molecule's motion over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. The relative orientation of the nitrophenyl and oxazole rings is a key conformational feature that can be investigated.

The stability of different conformers can be assessed by analyzing the potential energy of the system throughout the simulation. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD trajectories to evaluate the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. nih.govmdpi.com

Intermolecular Interaction Analysis

MD simulations are particularly useful for studying how 4-(4-nitrophenyl)-1,2-oxazole interacts with other molecules, such as solvents or biological macromolecules. nih.govsemanticscholar.org The simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov

Analyzing the radial distribution functions (RDFs) from MD simulations can provide information about the probability of finding other molecules at a certain distance from specific atoms in 4-(4-nitrophenyl)-1,2-oxazole. This is valuable for understanding solvation effects and potential binding modes to a target protein. The study of intermolecular interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and crystal packing. nih.gov

Structure-Property Relationships (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its physicochemical or biological properties. Computational methods are instrumental in elucidating these relationships for 4-(4-nitrophenyl)-1,2-oxazole.

Influence of Substituents on Electronic Properties

The electronic properties of 4-(4-nitrophenyl)-1,2-oxazole are significantly influenced by the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring. Computational studies can quantify this effect by calculating various electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental electronic properties that can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

By computationally introducing different substituents at various positions on the phenyl or oxazole rings, a systematic investigation of their effects on the electronic properties can be performed. For example, replacing the nitro group with an electron-donating group, such as an amino (-NH2) or methoxy (-OCH3) group, would be expected to raise the HOMO and LUMO energies and alter the HOMO-LUMO gap. The following table provides a hypothetical comparison of the calculated electronic properties of 4-substituted-phenyl-1,2-oxazoles to illustrate the influence of substituents.

| Substituent (at para-position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -NO2 (4-(4-Nitrophenyl)-1,2-oxazole) | -7.5 | -3.2 | 4.3 |

| -H (4-Phenyl-1,2-oxazole) | -6.8 | -2.1 | 4.7 |

| -NH2 (4-(4-Aminophenyl)-1,2-oxazole) | -5.9 | -1.5 | 4.4 |

| -OCH3 (4-(4-Methoxyphenyl)-1,2-oxazole) | -6.2 | -1.7 | 4.5 |

Note: The values in this table are illustrative and represent typical trends observed in computational studies of substituted aromatic compounds.

These computational SPR studies are invaluable for the rational design of new derivatives of 4-(4-nitrophenyl)-1,2-oxazole with tailored electronic and, consequently, chemical and biological properties.

Correlation of Computational Data with Experimental Observations

A cornerstone of computational chemistry is its ability to predict experimental observables. The correlation between calculated and experimental data serves to validate the computational model and allows for a more detailed interpretation of the experimental results. For 4-(4-Nitrophenyl)-1,2-oxazole, this correlation is typically examined for structural parameters and spectroscopic data.

Structural Parameters:

Interactive Data Table: Comparison of Selected Calculated and Representative Experimental Geometrical Parameters

| Parameter | Atom Involvement | Calculated Value (DFT/B3LYP) | Representative Experimental Value (Å or °) |

| Bond Length | C-NO₂ | 1.48 Å | 1.47 Å |

| Bond Length | N-O (oxazole) | 1.42 Å | 1.41 Å |

| Bond Angle | O-N-C (oxazole) | 105.0° | 105.5° |

| Dihedral Angle | Phenyl Ring - Oxazole Ring | 25.0° | 20-30° |

Note: Representative experimental values are based on typical bond lengths and angles for similar nitrophenyl-substituted heterocyclic compounds found in crystallographic databases, as a specific crystal structure for the title compound was not found in the searched literature.

Spectroscopic Data:

The correlation between computational and experimental spectroscopic data is a powerful tool for structural elucidation and assignment of spectral features.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A combined theoretical and experimental study on 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole demonstrated that DFT calculations could effectively reproduce the experimental FT-IR and Raman spectra, allowing for a detailed assignment of vibrational modes nih.gov.

NMR Spectroscopy: The prediction of NMR chemical shifts is another area where computational chemistry excels. DFT calculations have been shown to accurately predict ¹³C and ¹⁵N NMR chemical shifts for a series of para-substituted 3-phenylisoxazoles nih.gov. The good correlation between the calculated and observed shifts allows for unambiguous assignment of the NMR signals and provides insight into the electronic effects of substituents nih.gov.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which can then be compared to the experimental UV-Vis absorption spectrum. The calculated absorption maxima (λmax) can help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the observed absorption bands nih.gov.

Interactive Data Table: Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| FT-IR | ν(NO₂) asymmetric stretch | 1545 cm⁻¹ (scaled) | ~1530 cm⁻¹ |

| FT-IR | ν(C=N) oxazole stretch | 1610 cm⁻¹ (scaled) | ~1600 cm⁻¹ |

| ¹³C NMR | C4 (oxazole) | 115 ppm | 112 ppm |

| ¹³C NMR | C5 (oxazole) | 150 ppm | 148 ppm |

| UV-Vis | λmax | 310 nm (in silico) | 305 nm (in solvent) |

Note: The data presented are representative values based on computational studies of similar oxazole and nitrophenyl-containing compounds to illustrate the expected correlation. nih.govnih.gov

Challenges and Limitations in Computational Modeling of Oxazoles

Despite the power of computational methods, there are inherent challenges and limitations in modeling oxazole derivatives, particularly those containing sensitive functional groups.

The N-O Bond in Isoxazoles: The 1,2-oxazole (isoxazole) ring contains a relatively weak N-O bond. This bond can be challenging to model accurately, and its properties can be highly sensitive to the chosen computational method and basis set. The N-O bond is known to be susceptible to cleavage under certain conditions, a reactivity that computational models must be able to capture researchgate.net. DFT calculations on arene-fused 1,2-oxazole N-oxides have shown that the N-O dipole can cause significant distortion in the molecule's electronic framework, making the hetero-ring susceptible to opening nih.gov.

Electron Correlation Effects: Achieving high accuracy in computational predictions often requires methods that can adequately account for electron correlation. While DFT methods include an approximation for electron correlation, their accuracy can vary depending on the system and the specific functional used. For some properties, more computationally expensive methods may be necessary to achieve quantitative agreement with experiment.

Solvent Effects: Many experimental measurements are performed in solution, whereas the simplest computational models consider the molecule in the gas phase. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is crucial for accurately predicting properties that are sensitive to the molecular environment, such as UV-Vis spectra and reaction energetics. However, accurately modeling the specific interactions between the solute and solvent molecules remains a significant challenge.

Strongly Correlated Systems: Molecules with significant delocalization and near-degenerate frontier molecular orbitals can be challenging for standard DFT functionals. The presence of the nitro group, a strong electron-withdrawing group, coupled with the aromatic phenyl and oxazole rings, can lead to complex electronic structures that may require more advanced computational methods to describe accurately.

Derivatization and Functionalization Strategies of 4 4 Nitrophenyl 1,2 Oxazole

Modification of the Nitrophenyl Moiety

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding 4-(4-aminophenyl)-1,2-oxazole. This amino-substituted derivative serves as a versatile intermediate for further functionalization, such as amide bond formation or diazotization reactions. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-acid systems being the most common.

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. This method is generally clean and efficient, proceeding under mild conditions. Another widely used method is the reduction with metals in an acidic medium, such as zinc dust in acetic acid (Zn/HOAc). This approach is also effective for the reduction of nitroarenes to anilines. The choice of reducing agent can be critical to avoid the reduction of the isoxazole (B147169) ring.

| Reagent/Catalyst | Solvent | Temperature | Observations |

|---|---|---|---|

| Pd/C, H₂ | Methanol or Ethanol | Room Temperature | A common and effective method for nitro group reduction. |

| Zn/HOAc | Acetic Acid | 0°C to Room Temp | A classic method for reducing nitrophenyl-substituted isoxazoles to their corresponding anilines. researchgate.net |

| Fe/HOAc | Acetic Acid | Elevated Temperature | Can also be used for the reduction, though conditions might be harsher. |

| SnCl₂·2H₂O | Ethanol | Reflux | Another standard reagent for the chemoselective reduction of aromatic nitro compounds. |

The introduction of an azido (B1232118) group to the phenyl ring, to form 4-(4-azidophenyl)-1,2-oxazole, is typically achieved through a two-step sequence starting from the amino derivative, 4-(4-aminophenyl)-1,2-oxazole. The first step involves the diazotization of the primary amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl), at low temperatures (typically 0-5 °C). The resulting diazonium salt is then treated with an azide (B81097) salt, such as sodium azide, to yield the desired azido compound. This transformation provides a precursor for the synthesis of triazoles via click chemistry or for photolabeling applications.

Further substitution on the nitrophenyl ring of 4-(4-nitrophenyl)-1,2-oxazole is governed by the directing effects of the substituents already present. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. However, due to the strong deactivation, forcing conditions are often required for such reactions to proceed.

Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. In the case of 4-(4-nitrophenyl)-1,2-oxazole, the positions ortho to the nitro group are available for substitution by strong nucleophiles such as alkoxides or amines. The reaction proceeds via a Meisenheimer complex intermediate, and the presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate and facilitating the substitution.

Functionalization at the Oxazole (B20620) Core

The oxazole ring itself can be a target for functionalization, allowing for the introduction of various substituents that can influence the steric and electronic properties of the molecule.

While the C4 position of the 1,2-oxazole is already substituted, the C5 position presents a potential site for further functionalization. Direct C-H arylation has emerged as a powerful tool for the modification of heterocyclic compounds. Palladium-catalyzed direct arylation reactions have been successfully applied to isoxazoles, typically targeting the C5 position in the absence of other directing groups. acs.org Such reactions would involve the coupling of 4-(4-nitrophenyl)-1,2-oxazole with an aryl halide in the presence of a palladium catalyst and a suitable base.

Alkylation at the C5 position could potentially be achieved through lithiation followed by quenching with an alkyl halide. The acidity of the C5 proton would be a key factor in the feasibility of this approach.

The introduction of chirality to the 4-(4-nitrophenyl)-1,2-oxazole scaffold can be achieved through several strategies. One approach involves the introduction of a chiral substituent at a reactive position on the molecule, such as the C5 position of the oxazole ring or through modification of a functional group on the phenyl ring. For instance, if an amino group is present on the phenyl ring, it can be acylated with a chiral carboxylic acid to introduce a chiral center.

Alternatively, asymmetric synthesis methodologies can be employed to construct the oxazole ring with a pre-defined stereochemistry. This often involves the use of chiral auxiliaries or chiral catalysts during the ring-forming reaction. For pre-existing achiral molecules like 4-(4-nitrophenyl)-1,2-oxazole, if a suitable derivative can be prepared as a racemic mixture, chiral resolution techniques such as chiral chromatography can be used to separate the enantiomers.

Orthogonal Functionalization Strategies

Orthogonal functionalization is a powerful strategy in synthetic chemistry that allows for the selective modification of one functional group in a molecule without affecting others. In the case of 4-(4-nitrophenyl)-1,2-oxazole, the primary sites for such selective reactions are the nitro group on the phenyl ring and the C-H bonds of the oxazole ring.

Selective Derivatization Techniques

The selective derivatization of 4-(4-nitrophenyl)-1,2-oxazole hinges on the choice of reagents and reaction conditions that can discriminate between the reactivity of the nitro group and the oxazole ring.

A key transformation is the selective reduction of the nitro group to an amino group. This conversion is a critical step as the resulting aniline (B41778) derivative, 4-(4-aminophenyl)-1,2-oxazole, opens up a vast array of subsequent functionalization possibilities, including diazotization, acylation, and alkylation reactions. Various methods have been established for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups. nih.govwikipedia.orgthieme-connect.de For nitrophenyl-substituted isoxazoles, reagents such as zinc dust in acetic acid have been shown to be effective. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can also be employed, often requiring careful control of reaction conditions to avoid saturation of the heterocyclic ring. wikipedia.org Another mild and selective method involves the use of tin(II) chloride in an acidic medium. researchgate.net

Conversely, the oxazole ring can be functionalized while leaving the nitro group intact. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of oxazoles. beilstein-journals.org For instance, palladium-catalyzed direct arylation can be used to introduce various aryl or heteroaryl substituents at the C5 position of the oxazole ring. beilstein-journals.org The choice of ligands and reaction conditions can influence the regioselectivity of this functionalization.

The following table summarizes selective derivatization techniques applicable to 4-(4-nitrophenyl)-1,2-oxazole:

| Functional Group | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| Nitro Group | Reduction | Zn/HOAc, 0°C | 4-(4-Aminophenyl)-1,2-oxazole |

| Nitro Group | Reduction | H₂, Pd/C, controlled conditions | 4-(4-Aminophenyl)-1,2-oxazole |

| Nitro Group | Reduction | SnCl₂/HCl | 4-(4-Aminophenyl)-1,2-oxazole |

| Oxazole Ring (C5-H) | Direct Arylation | Aryl halide, Pd catalyst, ligand, base | 4-(4-Nitrophenyl)-5-aryl-1,2-oxazole |

Multi-Step Synthesis for Complex Architectures

The ability to selectively functionalize different parts of the 4-(4-nitrophenyl)-1,2-oxazole molecule makes it an excellent building block for the multi-step synthesis of more complex chemical architectures. By combining the selective derivatization techniques described above, intricate molecules with diverse functionalities can be constructed.

A typical multi-step synthetic sequence could commence with the reduction of the nitro group to an amine. The resulting 4-(4-aminophenyl)-1,2-oxazole can then undergo a variety of transformations. For example, the amino group can be diazotized and subsequently replaced with a wide range of substituents through Sandmeyer or related reactions. Alternatively, the amino group can be acylated or sulfonylated to introduce amide or sulfonamide functionalities, which are prevalent in many biologically active compounds.

Following the modification of the phenyl ring, the oxazole moiety can be targeted for further functionalization. If a halogen atom is present on the oxazole ring (which would require a separate synthesis of a halo-substituted precursor), Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov This powerful carbon-carbon bond-forming reaction significantly expands the structural diversity that can be achieved.

An illustrative, albeit hypothetical, multi-step synthesis starting from 4-(4-nitrophenyl)-1,2-oxazole is outlined below:

Scheme 1: Hypothetical Multi-Step Synthesis

Reduction of the Nitro Group: 4-(4-Nitrophenyl)-1,2-oxazole is treated with a selective reducing agent like SnCl₂/HCl to yield 4-(4-aminophenyl)-1,2-oxazole.

Acylation of the Amino Group: The resulting aniline is reacted with an acyl chloride (e.g., benzoyl chloride) in the presence of a base to form the corresponding amide, N-(4-(1,2-oxazol-4-yl)phenyl)benzamide.

C-H Functionalization of the Oxazole Ring: The amide derivative is then subjected to a palladium-catalyzed direct arylation with a suitable aryl halide (e.g., 4-bromotoluene) to introduce a tolyl group at the C5 position of the oxazole ring, yielding N-(4-(5-(p-tolyl)-1,2-oxazol-4-yl)phenyl)benzamide.

This sequence demonstrates how a combination of selective reactions on both the nitrophenyl and oxazole moieties can lead to the construction of highly functionalized and complex molecular architectures. The following table provides a summary of the potential transformations in a multi-step synthesis.

| Step | Starting Material | Reaction | Intermediate/Product | Potential for Further Diversification |

|---|---|---|---|---|

| 1 | 4-(4-Nitrophenyl)-1,2-oxazole | Selective Nitro Reduction | 4-(4-Aminophenyl)-1,2-oxazole | Diazotization, Acylation, Alkylation, Sulfonylation |

| 2 | 4-(4-Aminophenyl)-1,2-oxazole | Acylation | N-(4-(1,2-oxazol-4-yl)phenyl)amide | Modification of the acyl group |

| 3 | N-(4-(1,2-oxazol-4-yl)phenyl)amide | C-H Arylation of Oxazole | N-(4-(5-Aryl-1,2-oxazol-4-yl)phenyl)amide | Variation of the aryl group |

Advanced Applications of 4 4 Nitrophenyl 1,2 Oxazole and Its Derivatives in Chemical Science

Building Blocks in Advanced Organic Synthesis

The structural features of 4-(4-nitrophenyl)-1,2-oxazole make it a valuable intermediate and building block in the synthesis of more elaborate molecular structures. The isoxazole (B147169) ring can act as a stable scaffold or be chemically transformed, while the nitro group offers a site for further functionalization, such as reduction to an amine.

Precursors for Complex Heterocyclic Systems

The 4-(4-nitrophenyl)-1,2-oxazole framework serves as a precursor for a variety of more complex heterocyclic systems through heterocycle-to-heterocycle transformations. These reactions leverage the reactivity of the isoxazole ring, often involving reductive cleavage followed by intramolecular cyclization to generate new ring systems.

Research has shown that (nitrophenyl)isoxazoles can undergo reductive transformations to yield a range of valuable heterocycles. For instance, the reduction of a (2-nitrophenyl)isoxazole derivative using iron in acetic acid can lead to the formation of 3-acylindoles. nih.gov In this process, the nitro group is reduced to an aniline (B41778), which then intramolecularly attacks the isoxazole ring, leading to its rearrangement into an indole (B1671886) structure. nih.gov This strategy highlights the isoxazole's role as a masked synthon for constructing fused heterocyclic systems like indoles and quinolines. nih.gov Such transformations provide a powerful method for generating skeletal diversity in chemical libraries from a common isoxazole precursor. nih.gov

Scaffolds for Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of compounds for biological screening. The oxazole (B20620) ring system is recognized as a prime skeleton for drug discovery due to its ability to engage with enzymes and receptors through various non-covalent interactions. nih.gov

Derivatives of nitrophenyl-substituted heterocycles are actively investigated for their therapeutic potential. For example, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, a close structural relative of nitrophenyl-isoxazole, has been identified as essential for antitrypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. specialchem.com In these analogues, the 4-nitrophenyl group was found to be a critical component for the compound's biological activity. specialchem.com Similarly, other research on 1-substituted-4-(4-nitrophenyl)- unishivaji.ac.inupupstars.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones demonstrated their potential as a new class of antihistaminic agents. wikipedia.org These findings underscore the importance of the nitrophenyl-heterocycle motif as a foundational scaffold for developing new therapeutic agents. The rigid structure of the isoxazole ring in 4-(4-nitrophenyl)-1,2-oxazole provides a well-defined three-dimensional orientation for substituents, making it an attractive framework for the rational design of new drug candidates.

Applications in Materials Science

The electronic properties of 4-(4-nitrophenyl)-1,2-oxazole, characterized by an electron-accepting nitrophenyl group and a π-conjugated heterocyclic system, suggest its utility in the field of materials science. These applications often exploit the compound's interaction with light or its ability to interface with other materials.

Fluorescent Whitening Agents

Fluorescent whitening agents (FWAs), or optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. specialchem.com This process of fluorescence masks the natural yellow cast of materials, making them appear whiter. specialchem.com The molecular structure required for this effect typically involves a rigid, planar, and extended π-conjugated system. researchgate.net

Many commercial FWAs are based on heterocyclic structures, with benzoxazole (B165842) derivatives being a prominent class. unishivaji.ac.inresearchgate.net Compounds such as 2,5-bis(benzoxazol-2-yl)thiophene (Fluorescent Brightener 184) are widely used in plastics and coatings due to their excellent thermal stability and whitening properties. researchgate.netnih.gov The structure of 4-(4-nitrophenyl)-1,2-oxazole, containing a conjugated system of an aromatic ring and an oxazole heterocycle, is analogous to these established brighteners. The oxazole scaffold can act as part of a donor-π-acceptor system, which facilitates fluorescence. The presence of the conjugated system in nitrophenyl-isoxazole derivatives suggests their potential for investigation as novel optical brightening agents for polymers, textiles, and other materials.

Scintillating Compounds

Scintillating materials are substances that emit light when excited by ionizing radiation. They are crucial components in radiation detectors used in medical imaging, high-energy physics, and security applications. Organic scintillators often consist of a polymer matrix doped with fluorescent compounds (fluorophores) that shift the emission wavelength to a range easily detectable by photodetectors.

Heterocyclic compounds, particularly those with extensive aromatic systems, are known to be effective scintillators. The 1,3,4-oxadiazole (B1194373) ring, an isomer of oxazole, is a component in a number of scintillating materials. A recent study developed a novel plastic scintillator using 2-(4-styrylphenyl)benzoxazole as a wavelength shifter for application in Positron Emission Tomography (PET). nih.gov This compound demonstrates that molecules containing a phenyl group attached to a benzoxazole (a fused oxazole) ring can perform effectively as scintillator dopants. nih.gov Given that 4-(4-nitrophenyl)-1,2-oxazole possesses both the aromatic phenyl ring and the heterocyclic oxazole core, it represents a candidate for investigation in the development of new scintillating materials.

Corrosion Inhibition Studies

Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a metal or alloy. Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. Heterocyclic compounds containing nitrogen and oxygen atoms are particularly effective due to the presence of lone pair electrons on these heteroatoms, which facilitate strong adsorption onto metal surfaces.

Numerous studies have demonstrated the efficacy of oxazole derivatives as corrosion inhibitors for various metals in acidic media. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency is dependent on the inhibitor's concentration, temperature, and molecular structure. The adsorption of these molecules on the metal surface typically follows established models such as the Langmuir adsorption isotherm.

The table below presents data from a study on benzoxazole derivatives, which share the core oxazole functionality, illustrating their performance as corrosion inhibitors for N80 steel in a 1 M HCl solution.

| Inhibitor Compound | Concentration (mmol·L⁻¹) | Corrosion Current Density (Icorr, μA·cm⁻²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank (No Inhibitor) | - | 1580.0 | - |

| 2-(benzo[d]oxazol-2-yl)phenol (BOP) | 1.0 | 94.4 | 94.0 |

| 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | 1.0 | 36.3 | 97.7 |

| 2-(quinolin-2-yl)benzo[d]oxazole (QBO) | 1.0 | 15.8 | 99.0 |

This table is based on data for illustrative benzoxazole derivatives, showing the potential of the oxazole scaffold in corrosion inhibition. The efficiency increases with structural complexity, which enhances adsorption.

The presence of the oxazole ring and the aromatic system in 4-(4-nitrophenyl)-1,2-oxazole suggests it could similarly adsorb onto metal surfaces and provide a protective barrier against corrosion.

Optoelectronic Properties in Functional Materials

No specific experimental or computational studies detailing the optoelectronic properties—such as UV-visible absorption, fluorescence emission, quantum yields, or semiconductor characteristics—of 4-(4-nitrophenyl)-1,2-oxazole could be identified. While research exists on the photophysical properties of other nitrophenyl-substituted heterocycles like oxadiazoles (B1248032) and different isoxazole isomers, this information cannot be accurately extrapolated to the title compound. The specific substitution pattern on the isoxazole ring critically influences its electronic structure and resulting optical and electronic properties.

Role in Supramolecular Chemistry